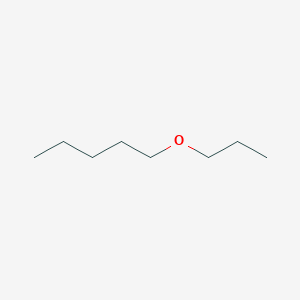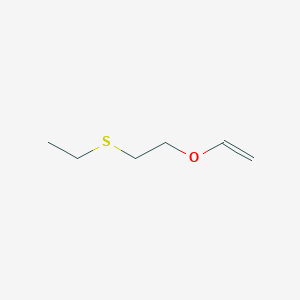
Ether, 2-(ethylthio)ethyl vinyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ether, 2-(ethylthio)ethyl vinyl, also known as ETVE, is a chemical compound that has gained attention in scientific research due to its unique properties. ETVE is a colorless liquid that has a strong odor and is soluble in water. This compound is synthesized through a specific method and has been found to have potential applications in various scientific fields.
Mecanismo De Acción
Ether, 2-(ethylthio)ethyl vinyl is a reactive compound that can undergo various reactions, such as addition and substitution reactions. In biomedicine, Ether, 2-(ethylthio)ethyl vinyl has been found to have potential as a drug delivery agent due to its ability to cross the blood-brain barrier. Ether, 2-(ethylthio)ethyl vinyl can also bind to proteins and enzymes, affecting their function and activity.
Biochemical and Physiological Effects:
Ether, 2-(ethylthio)ethyl vinyl has been found to have various biochemical and physiological effects. In animal studies, Ether, 2-(ethylthio)ethyl vinyl has been found to have neuroprotective effects, reducing brain damage caused by ischemia. Ether, 2-(ethylthio)ethyl vinyl has also been found to have anti-inflammatory effects, reducing inflammation in the brain and other tissues. Ether, 2-(ethylthio)ethyl vinyl has also been found to have antioxidant effects, reducing oxidative stress in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ether, 2-(ethylthio)ethyl vinyl has various advantages and limitations for lab experiments. One advantage is its ability to cross the blood-brain barrier, making it a potential drug delivery agent for the treatment of neurological disorders. However, Ether, 2-(ethylthio)ethyl vinyl is a reactive compound that can undergo various reactions, making it difficult to control its behavior in experiments. Ether, 2-(ethylthio)ethyl vinyl also has a strong odor and is toxic, requiring special handling and disposal procedures.
Direcciones Futuras
There are various future directions for the research on Ether, 2-(ethylthio)ethyl vinyl. One direction is the development of Ether, 2-(ethylthio)ethyl vinyl-based drug delivery systems for the treatment of neurological disorders. Another direction is the synthesis of Ether, 2-(ethylthio)ethyl vinyl-based polymers and coatings for various applications, such as sensors and biomedical devices. Further research is also needed to understand the mechanism of action of Ether, 2-(ethylthio)ethyl vinyl and its effects on proteins and enzymes.
Métodos De Síntesis
Ether, 2-(ethylthio)ethyl vinyl is synthesized through a reaction between ethanethiol and acetylene. The reaction is carried out in the presence of a catalyst, such as copper(I) chloride, at a specific temperature and pressure. The resulting product is purified through distillation to obtain pure Ether, 2-(ethylthio)ethyl vinyl.
Aplicaciones Científicas De Investigación
Ether, 2-(ethylthio)ethyl vinyl has been found to have potential applications in various scientific fields, including organic chemistry, material science, and biomedicine. In organic chemistry, Ether, 2-(ethylthio)ethyl vinyl is used as a reagent for various reactions, such as the synthesis of sulfur-containing compounds. In material science, Ether, 2-(ethylthio)ethyl vinyl is used as a precursor for the synthesis of polymers and coatings. In biomedicine, Ether, 2-(ethylthio)ethyl vinyl has been found to have potential as a drug delivery agent due to its ability to cross the blood-brain barrier.
Propiedades
Número CAS |
18370-87-1 |
|---|---|
Fórmula molecular |
C6H12OS |
Peso molecular |
132.23 g/mol |
Nombre IUPAC |
1-ethenoxy-2-ethylsulfanylethane |
InChI |
InChI=1S/C6H12OS/c1-3-7-5-6-8-4-2/h3H,1,4-6H2,2H3 |
Clave InChI |
JBYKCFLLZLHPIR-UHFFFAOYSA-N |
SMILES |
CCSCCOC=C |
SMILES canónico |
CCSCCOC=C |
Otros números CAS |
18370-87-1 |
Sinónimos |
Vinyl[2-(ethylthio)ethyl] ether |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



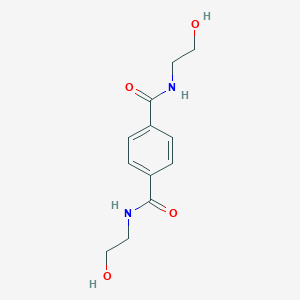
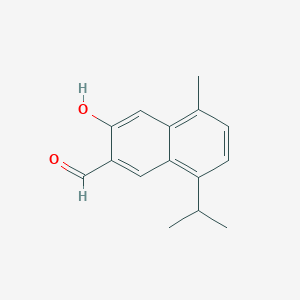
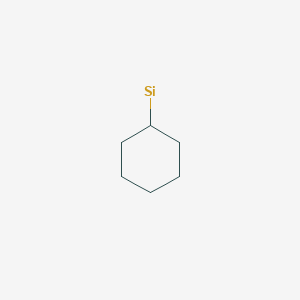
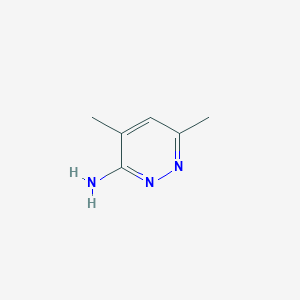
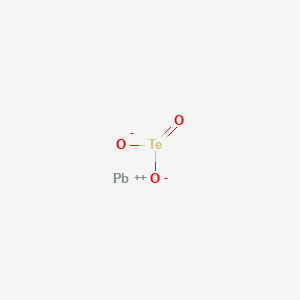
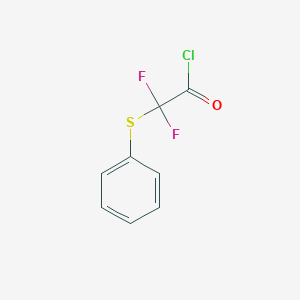
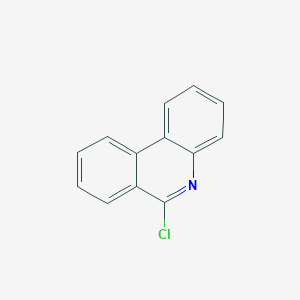
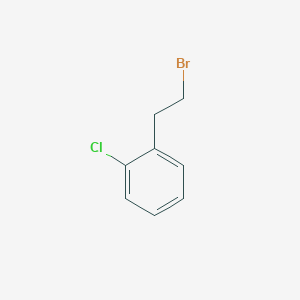
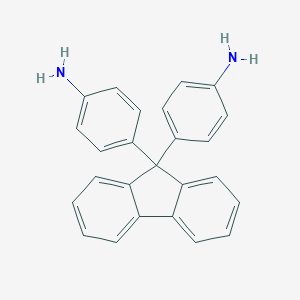
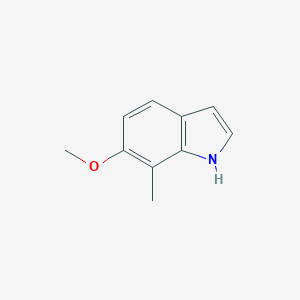
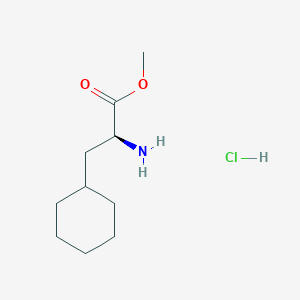
![Methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-17-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B98460.png)
![(11S,12R,13R,15R)-6-Amino-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol](/img/structure/B98461.png)
